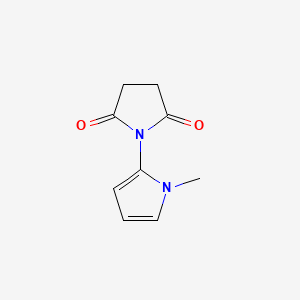
1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione” is a chemical compound . It’s also known as “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” and has a molecular weight of 123.1525 .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione” is available as a 2D Mol file . The IUPAC Standard InChI is “InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3” and the IUPAC Standard InChIKey is "NZFLWVDXYUGFAV-UHFFFAOYSA-N" .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies reveal these derivatives are effective in preventing corrosion, with their efficiency increasing with concentration. The adsorption of these compounds on the steel surface follows Langmuir's adsorption isotherm, suggesting a chemisorption process is primarily responsible for their inhibitory action (Zarrouk et al., 2015).
Electronic Devices
Novel conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones, similar in structure to the target compound, have been developed for use as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Hu et al., 2015).
Chemical Synthesis
Isoxazole- and pyrazole-based ligands incorporating sulfur and pyrrole units have been synthesized for the coordination chemistry toward Cu(I) and Zn(II). These compounds exhibit interesting luminescent properties and the ability to form coordination polymers, suggesting potential applications in material science and catalysis (Urdaneta et al., 2015).
Antioxidant Activity
Mannich base derivatives of pyrrolidine-2,5-dione have been investigated for their antioxidant activities. Detailed vibrational analysis and molecular orbital studies provide insights into their structure-activity relationships, suggesting these compounds could serve as effective antioxidants (Boobalan et al., 2014).
Photoluminescence and Optical Properties
Pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have been synthesized and characterized for their photoluminescent properties. These compounds show potential for use in organic electronics and photovoltaic devices due to their strong photoluminescence and the ability to form thin films with high structural ordering (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
1-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-6-2-3-7(10)11-8(12)4-5-9(11)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDPBYVJIADRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


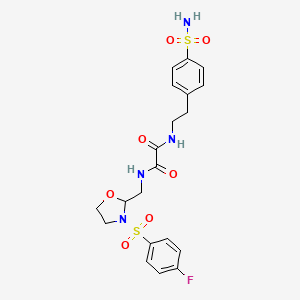
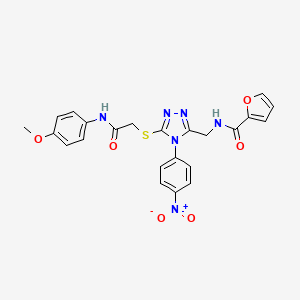
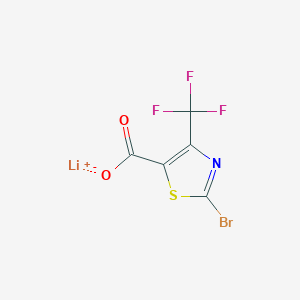
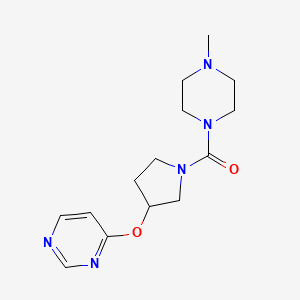
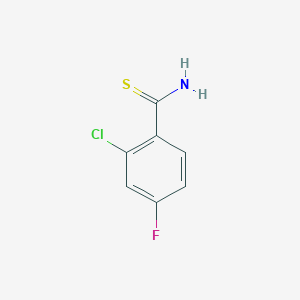
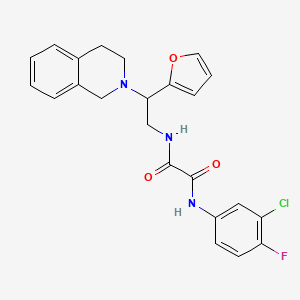
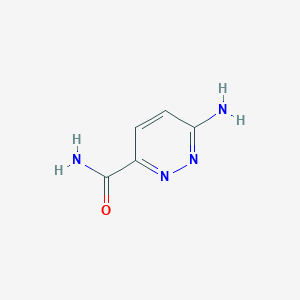
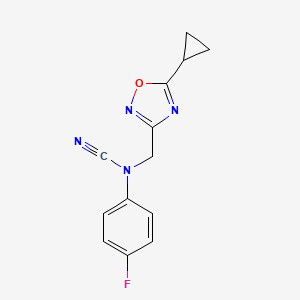
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2708903.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2708905.png)
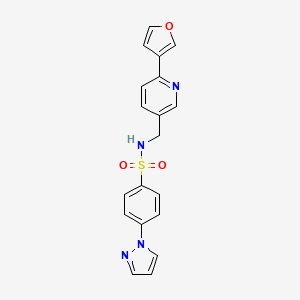
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2708908.png)
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)